In Vitro Antiproliferative Activity Against MCF-7 Breast Cancer Cells: A Direct Head-to-Head Comparison
In a direct comparative cytotoxicity assay against the MCF-7 human breast adenocarcinoma cell line, 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide exhibited an IC50 of 6.40 µg/mL, whereas its close analog 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide showed no detectable activity up to 100 µg/mL . This demonstrates a >15-fold improvement in potency conferred specifically by the benzoyl substituent.
| Evidence Dimension | Cytotoxicity (Cell Viability) |
|---|---|
| Target Compound Data | IC50 = 6.40 µg/mL |
| Comparator Or Baseline | 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide (IC50 > 100 µg/mL) |
| Quantified Difference | >15.6-fold greater potency |
| Conditions | MCF-7 human breast cancer cell line, 48-hour exposure, MTT assay |
Why This Matters
This specific, quantified difference in potency directly justifies the selection and procurement of the benzoyl derivative over the acetyl analog for any assay focused on MCF-7 cell lines, avoiding wasted resources on an inactive comparator.
